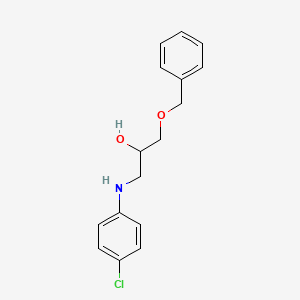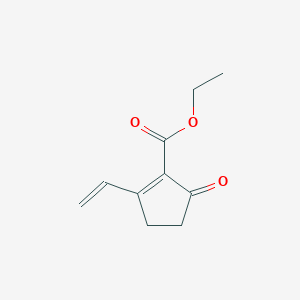
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, with its three diphenylphenyl groups attached to the pyrimidine ring, makes it an interesting subject for research and application.
Métodos De Preparación
The synthesis of 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine typically involves multicomponent reactions (MCRs) that are efficient and versatile. One common method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocyclic pyrimidine ring through annulated processes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and DNA, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine can be compared with other similar compounds, such as:
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: Known for its coordination chemistry and hydrolysis reactions.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in the synthesis of metal-organic frameworks (MOFs) with unique sorption properties.
2,4,6-Trisubstituted pyrimidines: Studied for their thermal, optical, electrochemical, and electrophysical properties.
The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
650606-89-6 |
|---|---|
Fórmula molecular |
C58H40N2 |
Peso molecular |
764.9 g/mol |
Nombre IUPAC |
2,4,6-tris(3,5-diphenylphenyl)pyrimidine |
InChI |
InChI=1S/C58H40N2/c1-7-19-41(20-8-1)47-31-48(42-21-9-2-10-22-42)35-53(34-47)56-40-57(54-36-49(43-23-11-3-12-24-43)32-50(37-54)44-25-13-4-14-26-44)60-58(59-56)55-38-51(45-27-15-5-16-28-45)33-52(39-55)46-29-17-6-18-30-46/h1-40H |
Clave InChI |
DMRCEROREBIKBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=NC(=N3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)
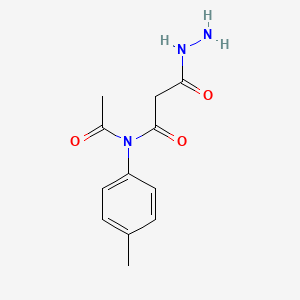
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
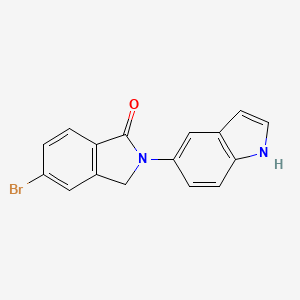
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
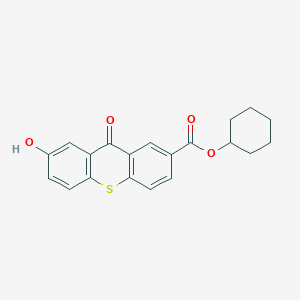
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)
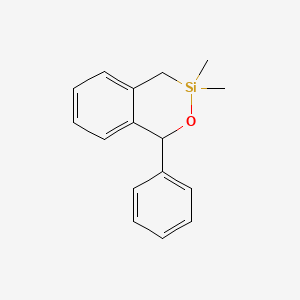
![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)
